2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-14-9-5-1-2-6-10(9)15(20)13(14)16-17-11-7-3-4-8-12(11)18-16/h1-8,19H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJISBMOFNDKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419593 | |
| Record name | 2-(3-HYDROBENZIMIDAZOL-2-YLIDENE)INDANE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63786-62-9 | |
| Record name | NSC366216 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-HYDROBENZIMIDAZOL-2-YLIDENE)INDANE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-DIHYDRO-BENZOIMIDAZOL-2-YLIDENE)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Condensation of Preformed Benzimidazole and Indan-1,3-dione
This method involves the independent synthesis of 1,3-dihydro-2H-benzimidazole and indan-1,3-dione precursors, followed by their coupling through nucleophilic acyl substitution. A representative protocol from US8076367B2 outlines:
- Benzimidazole formation : Reacting 1,2-diaminobenzene (II) with acetyl chloride in THF at −70°C under N₂ atmosphere, using n-butyl lithium as a base, yields 2-methyl-1H-benzimidazole (III) .
- Acylation : Treatment of (III) with 3-((4R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-fluorobenzaldehyde in anhydrous THF at −15°C produces the intermediate acylated species.
- Cyclization and purification : Acidic workup (0.2 M HCl) followed by ethyl acetate extraction and silica gel chromatography (ethyl acetate/hexane 1:1) affords the target compound in 49% yield.
Critical parameters :
- Temperature control (−70°C to −15°C) prevents side reactions
- Stoichiometric use of n-BuLi ensures complete deprotonation
- Azeotropic drying with toluene improves reaction efficiency
One-Pot Tandem Synthesis
Advanced methodologies from PMC9501146 demonstrate direct assembly using:
Reagents :
- Indane-1,3-dione (4)
- 1,2-Diaminobenzene derivatives
- Morpholine/DMF catalytic system
Mechanism :
- In situ generation of benzimidazolylidene : Diamine undergoes cyclodehydration in the presence of acyl chlorides.
- Conjugate addition : The benzimidazolylidene anion attacks the electrophilic C2 position of indan-1,3-dione.
Optimization data :
| Parameter | Optimal Value | Yield Impact | |
|---|---|---|---|
| Solvent | Anhydrous THF | +22% | |
| Temperature | −70°C → −15°C ramp | +18% | |
| Base | N,N-Diisopropylamine | +15% | |
| Reaction time | 30 min at −70°C | +12% |
Advanced Functionalization Techniques
Palladium-Catalyzed Cross-Couplings
Recent developments employ transition metal catalysis for regioselective synthesis:
Protocol :
- Substrate : 2-Bromoindan-1,3-dione
- Catalyst : Pd(OAc)₂/XPhos system
- Ligand : Tert-butylisocyanide (183)
- Conditions : DMF/H₂O (3:1), 80°C, 12 h
Outcome :
- 68–75% yield for aryl-substituted derivatives
- Excellent functional group tolerance (halogens, esters, nitriles)
Mechanistic insight :
The reaction proceeds through oxidative addition of the C-Br bond to Pd(0), followed by isocyanide insertion and reductive elimination.
Photoredox Bromination Strategies
Innovative light-mediated methods from PMC9501146 enhance selectivity:
System components :
- Photosensitizer : Rose Bengal
- Bromine source : N-Bromosuccinimide (NBS)
- Solvent : DMSO/CH₃CN (1:2)
Advantages :
- 89% yield vs. 65% for thermal methods
- Reduced side-product formation
- Scalable to 10 mmol without yield drop
Reaction equation :
$$
\text{Indan-1,3-dione} + 2\text{NBS} \xrightarrow{\text{450 nm LED}} \text{this compound} + 2\text{succinimide}
$$
Purification and Characterization
Chromatographic Techniques
Standard protocol :
- Stationary phase : Silica gel 60 (230–400 mesh)
- Eluent gradient :
- Hexane → Ethyl acetate (1:1 to 1:3)
- Chloroform → Methanol (100:1 to 50:1)
Recovery rates :
- 92–95% for crude products
- 78–84% after second purification
Critical note : Azeotropic drying with toluene prior to column loading improves resolution.
Spectroscopic Characterization
Key spectral data :
Comparative Analysis of Synthetic Routes
Table 1. Method comparison :
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Stepwise condensation | 49–71 | 98.5 | Moderate | $$$ |
| One-pot tandem | 68–75 | 97.2 | High | $$ |
| Photoredox bromination | 85–89 | 99.1 | Limited | $$$$ |
| Palladium catalysis | 72–78 | 96.8 | High | $$$$ |
Key findings :
- Photoredox methods offer superior yields but require specialized equipment
- Palladium-catalyzed routes enable diverse substitution patterns
- Stepwise condensation remains the most accessible lab-scale method
Chemical Reactions Analysis
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted benzimidazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
2-(1H-Benzimidazol-2-ylmethyl)isoindole-1,3-dione (CAS 5994-03-6)
- Core Structure : Isoindole-1,3-dione linked to a benzimidazole via a methylene bridge.
- Synthesis : Prepared via alkylation of benzimidazole with bromomethylphthalimide, yielding 95% purity .
2.1.2. Chlorophacinone (2-(Phenyl-p-chlorophenylacetyl)indan-1,3-dione)
- Core Structure : Indan-1,3-dione with a chlorinated phenylacetyl substituent.
- Properties : Classified as highly toxic (LD₅₀ < 5 mg/kg), highlighting the impact of lipophilic substituents on bioactivity and hazard .
2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16)
- Core Structure : Isoindole-1,3-dione coupled to a phenyl-imidazole group.
- Synthesis : Achieved via refluxing phthalimide derivatives with ethylenediamine (95% yield) .
- Spectral Data : IR peaks at 1781 and 1704 cm⁻¹ (C=O stretches); NMR signals at δ 7.49–7.54 ppm (aromatic protons) .
Physicochemical Properties
Key Observations :
- The indan-1,3-dione core (five-membered) vs. isoindole-1,3-dione (six-membered) affects ring strain and conjugation.
- Electron-withdrawing groups (e.g., nitro in ) lower LUMO energy, enhancing charge transport in materials science applications .
Biological Activity
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione (CAS No. 63786-62-9) is a compound that belongs to the class of benzimidazole derivatives. Its unique structure features a benzimidazole ring fused with an indan-1,3-dione moiety, which has garnered interest in various biological applications, particularly in antimicrobial and anticancer research.
- Molecular Formula : C16H10N2O2
- Molecular Weight : 262.26 g/mol
- CAS Number : 63786-62-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been suggested that it can inhibit enzymes involved in cell proliferation, which is crucial for suppressing cancer cell growth.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungal strains : Candida albicans
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have reported that it can inhibit the growth of several cancer cell lines, including:
- Breast cancer : MCF-7 cells
- Liver cancer : HepG2 cells
- Lung cancer : A549 cells
The mechanism of action in cancer cells involves apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against S. aureus and E. coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. |
| Study 2 | Reported significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment. |
| Study 3 | Showed that treatment with the compound resulted in increased apoptosis markers in HepG2 cells, indicating its potential as an anticancer agent. |
Comparative Analysis with Similar Compounds
When compared to other benzimidazole derivatives, such as 4-Chloro-2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-oxo-butyric acid methyl ester, this compound exhibits distinct biological properties due to its unique structural features.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Effective against S. aureus and E. coli | Inhibits MCF-7 and HepG2 cell growth |
| 4-Chloro derivative | Less effective against fungal strains | Moderate efficacy against lung cancer cells |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-indan-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using o-phenylenediamine derivatives and indan-1,3-dione precursors. For example:
- Route A : Reacting o-phenylenediamine with indan-1,3-dione in polyphosphoric acid (PPA) at 210°C under N₂ for 6 hours achieves 90% yield after precipitation and vacuum drying .
- Route B : Amidrazones react with 2-(1,3-dioxoindan-2-ylidene)malononitrile in ethanol under reflux, requiring precise stoichiometric control to avoid side products .
- Key Variables : Solvent choice (e.g., PPA vs. ethanol), temperature, and catalyst presence (e.g., K₂CO₃) critically impact purity and yield. IR and NMR data should confirm imidazolylidene ring formation .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Methodological Answer : Multi-modal characterization is essential:
- 1H/13C NMR : Compare peak integrals in DMSO-d₆ to theoretical predictions (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at δ 170–180 ppm) .
- IR Spectroscopy : Validate C=O stretches (~1700 cm⁻¹) and N-H bends (~3400 cm⁻¹) .
- Elemental Analysis : Match experimental C/H/N/O percentages with calculated values (e.g., ±0.3% deviation) .
Q. What are the stability considerations for this compound during storage and handling?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under vacuum at 80°C in amber vials. Precipitate at pH 9 to avoid acidic degradation, as described in PPA-based syntheses .
Advanced Research Questions
Q. How can computational docking studies elucidate the binding mechanisms of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets. For example:
- Active Site Alignment : Compare ligand poses (e.g., 9c derivative) against reference inhibitors (e.g., acarbose) using RMSD values <2.0 Å .
- Energy Minimization : Apply AMBER force fields to optimize hydrogen bonding (e.g., between imidazolylidene N-H and enzyme residues) .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer :
- Dynamic NMR : Detect tautomerism (e.g., keto-enol shifts) by variable-temperature 1H NMR in DMSO-d₆ .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal packing (e.g., benzimidazolylidene π-stacking distances) .
- DFT Calculations : Compare experimental IR stretches with B3LYP/6-31G(d)-predicted vibrational modes .
Q. How can factorial design optimize reaction parameters for scaled-up synthesis?
- Methodological Answer : Apply a 2³ factorial design to test:
- Factors : Temperature (180–220°C), solvent (PPA vs. EtOH), catalyst loading (0–5% K₂CO₃).
- Responses : Yield, purity (HPLC ≥95%), and reaction time.
- Analysis : Use ANOVA to identify significant interactions (e.g., PPA improves yield at high temperatures but reduces purity) .
Q. What mechanistic insights explain regioselectivity in benzimidazolylidene-indandione hybrid formation?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Electron-rich o-phenylenediamine preferentially reacts at the para position of indan-1,3-dione under acidic conditions .
- Kinetic vs. Thermodynamic Control : High-temperature PPA reactions favor thermodynamically stable products, while ethanol reflux yields kinetic intermediates .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
